N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
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Overview
Description
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide is a chemical compound with the molecular formula C17H13ClN2O3S It is known for its unique structure, which includes a chlorobenzenesulfonyl group and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylacetonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and sulfonyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1E)-2-(4-bromobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
- N-{4-[(1E)-2-(4-methylbenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide
Uniqueness
N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
N-[4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-12(21)20-15-6-2-13(3-7-15)10-17(11-19)24(22,23)16-8-4-14(18)5-9-16/h2-10H,1H3,(H,20,21)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJVVSEWDMNGW-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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